molecular formula C8H12N2O2 B3133675 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 39658-16-7

3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3133675
CAS No.: 39658-16-7
M. Wt: 168.19 g/mol
InChI Key: VCTGBSMNCRUPCF-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid is an organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed . It’s recommended to use only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of hydrazine with α,β-unsaturated aldehydes or ketones, followed by cyclization and oxidation steps. One common method involves the condensation of 1,3-diketones with hydrazine to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another approach includes the use of propargylic alcohols and N,N-diprotected hydrazines, followed by acid-catalyzed propargylation and base-mediated cyclization .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and efficient methods, such as the use of metal-catalyzed reactions. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles with high selectivity and yield . These methods are designed to minimize byproducts and optimize reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and aryl halides. Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit DAO and protect cells from oxidative stress sets it apart from other pyrazole derivatives .

Properties

IUPAC Name

5-methyl-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-4-10-7(8(11)12)5-6(2)9-10/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTGBSMNCRUPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243668
Record name 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39658-16-7
Record name 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39658-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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